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Abstract
Human milk oligosaccharides (HMOs) are a complex and dynamic component of human milk,

playing a crucial role in infant health, particularly in the development of the gut microbiome and

immune system. Fucosylated HMOs, such as 2'-fucosyllactose (2'-FL) and 3-fucosyllactose
(3-FL), are among the most abundant of these bioactive molecules. The presence and

concentration of these fucosyllactoses in human milk are not uniform and are primarily

determined by the maternal genetic background, specifically by polymorphisms in the

fucosyltransferase 2 (FUT2) and fucosyltransferase 3 (FUT3) genes. This technical guide

provides an in-depth exploration of the genetic basis of fucosyllactose secretion, detailing the

enzymatic pathways, regulatory mechanisms, and methodologies for their analysis.

Quantitative data on fucosyllactose concentrations based on maternal genotype are

presented, along with detailed experimental protocols for genotyping and oligosaccharide

quantification. Furthermore, this guide illustrates the key signaling pathways potentially

involved in the regulation of fucosyltransferase gene expression in the mammary gland during

lactation.

Introduction
Human milk is a complex biological fluid containing a rich array of nutrients and bioactive

components essential for infant growth and development. Among these, human milk

oligosaccharides (HMOs) represent the third most abundant solid component after lactose and
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lipids[1]. These complex carbohydrates are indigestible by the infant but serve as prebiotics for

beneficial gut bacteria, act as anti-adhesive antimicrobials, and modulate the infant's immune

system[2].

Fucosyllactoses, a major class of HMOs, are characterized by the addition of a fucose sugar

residue to a lactose backbone. The two primary fucosyllactose isomers found in human milk

are 2'-fucosyllactose (2'-FL) and 3-fucosyllactose (3-FL), with their presence and

concentrations being highly variable among individuals[3]. This variability is predominantly

governed by maternal genetics, specifically the secretor (FUT2) and Lewis (FUT3) blood group

systems[4][5]. Understanding the genetic basis of fucosyllactose secretion is critical for

research in infant nutrition, microbiome studies, and the development of novel therapeutic and

diagnostic strategies.

The Genetic Basis of Fucosyllactose Secretion
The synthesis of fucosylated HMOs in the mammary gland is catalyzed by specific

fucosyltransferases, enzymes that transfer a fucose residue from a donor substrate, GDP-

fucose, to an acceptor oligosaccharide[4]. The expression and activity of these enzymes are

directly linked to the maternal genotype.

The FUT2 Gene and Secretor Status: The Determinant of
2'-Fucosyllactose Secretion
The fucosyltransferase 2 (FUT2) gene, also known as the secretor gene, encodes for an α-1,2-

fucosylltransferase[6]. This enzyme is responsible for the addition of a fucose molecule to the

terminal galactose of a precursor carbohydrate chain via an α-1,2 linkage, leading to the

synthesis of 2'-FL and other α-1,2-fucosylated HMOs[6].

Individuals are classified as "secretors" or "non-secretors" based on their FUT2 genotype.

Secretors possess at least one functional copy of the FUT2 gene, leading to the expression of

the active enzyme and the secretion of α-1,2-fucosylated glycans, including 2'-FL, in bodily

fluids such as milk, saliva, and mucosal secretions[6]. Non-secretors are homozygous for non-

functional FUT2 alleles, resulting in the absence or near-absence of 2'-FL in their milk[4].

Approximately 20% of the Caucasian population are non-secretors[2].
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The FUT3 Gene and Lewis Blood Group: The
Determinant of 3-Fucosyllactose Secretion
The fucosyltransferase 3 (FUT3) gene, also known as the Lewis gene, encodes for an

α-1,3/1,4-fucosylltransferase[5]. This enzyme catalyzes the addition of a fucose residue to a

precursor oligosaccharide via an α-1,3 or α-1,4 linkage. In the context of fucosyllactose
synthesis in the mammary gland, FUT3 is responsible for the production of 3-fucosyllactose
(3-FL) through the addition of fucose in an α-1,3 linkage to lactose.

The activity of the FUT3 enzyme determines the Lewis blood group phenotype (Lewis positive

or Lewis negative). Individuals with at least one functional FUT3 allele are Lewis positive and

can synthesize 3-FL and other α-1,3/1,4-fucosylated HMOs[7]. Lewis negative individuals are

homozygous for non-functional FUT3 alleles and have very low or undetectable levels of 3-FL

in their milk[7].

Biosynthesis of Fucosyllactose
The synthesis of 2'-FL and 3-FL in the mammary epithelial cells involves a series of enzymatic

reactions. The core pathway begins with the synthesis of the activated fucose donor, GDP-L-

fucose, from glucose. This is followed by the transfer of the fucose moiety to lactose by the

respective fucosyltransferases.

GDP-L-Fucose Synthesis

Fucosyllactose Synthesis
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Mannose-6-P
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Biosynthesis pathway of 2'- and 3-fucosyllactose.
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Quantitative Data on Fucosyllactose Secretion
The concentrations of 2'-FL and 3-FL in human milk vary significantly depending on the

maternal FUT2 and FUT3 genotypes. The following tables summarize quantitative data from

various studies.

Table 1: Concentration of 2'-Fucosyllactose (2'-FL) in Human Milk by Maternal Secretor

(FUT2) Status

Maternal FUT2
Status

Number of
Subjects (n)

2'-FL
Concentration (g/L)
- Mean (Range or
SD)

Reference

Secretor 80 1.9 (1.0 - 2.8) [8]

Non-secretor 22 0.035 (0.01 - 0.06) [8]

Secretor 11

Data not provided as

mean; median was

higher

[6]

Non-secretor 9

Data not provided as

mean; median was

lower

[6]

Secretor Not specified 3.1 (SD 1.5) [9]

Non-secretor Not specified 0.0 [9]

Table 2: Concentration of 3-Fucosyllactose (3-FL) in Human Milk by Maternal Lewis (FUT3)

Status
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Maternal FUT3
Status

Number of
Subjects (n)

3-FL Concentration
(g/L) - Mean (Range
or SD)

Reference

Lewis Positive

(Secretor)
Not specified 0.3 (SD 0.2) [9]

Lewis Positive (Non-

secretor)
Not specified 0.7 (SD 0.4) [9]

Lewis Negative Not specified
Near zero or

undetectable
[7]

Secretor Not specified 0.35 (0.271 - 0.441) [10]

Non-secretor Not specified Higher than secretors [11]

Experimental Protocols
Accurate determination of fucosyllactose secretion requires robust methodologies for both

genotyping and oligosaccharide quantification.

Genotyping of FUT2 and FUT3
5.1.1. Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP)

This method is commonly used to detect specific single nucleotide polymorphisms (SNPs) that

lead to non-functional FUT2 and FUT3 alleles.

Protocol Outline:

DNA Extraction: Genomic DNA is extracted from maternal saliva, buccal swabs, or blood

samples using a commercial DNA extraction kit.

PCR Amplification: A specific region of the FUT2 or FUT3 gene containing the SNP of

interest is amplified using polymerase chain reaction (PCR) with specific primers.

Restriction Enzyme Digestion: The PCR product is incubated with a specific restriction

enzyme that recognizes and cuts the DNA at a sequence that is either created or abolished
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by the SNP.

Gel Electrophoresis: The digested DNA fragments are separated by size using agarose gel

electrophoresis.

Genotype Determination: The pattern of DNA fragments on the gel reveals the genotype of

the individual (homozygous for the functional allele, heterozygous, or homozygous for the

non-functional allele).

DNA Extraction PCR AmplificationGenomic DNA Restriction DigestionPCR Product Gel ElectrophoresisDigested Fragments Genotype AnalysisFragment Pattern

Click to download full resolution via product page

Workflow for FUT2/FUT3 genotyping by PCR-RFLP.

5.1.2. DNA Sequencing

Direct sequencing of the FUT2 and FUT3 genes provides the most comprehensive analysis of

genetic variations.

Protocol Outline:

DNA Extraction and PCR Amplification: As described for PCR-RFLP.

PCR Product Purification: The amplified DNA is purified to remove primers and other

reaction components.

Sanger Sequencing: The purified PCR product is sequenced using the Sanger dideoxy

method.

Sequence Analysis: The resulting DNA sequence is compared to the reference sequences of

FUT2 and FUT3 to identify any variations, including SNPs and insertions/deletions.

Quantification of Fucosyllactose in Human Milk
5.2.1. High-Performance Liquid Chromatography (HPLC)
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HPLC is a widely used technique for the separation and quantification of HMOs.

Protocol Outline:

Sample Preparation: Human milk samples are centrifuged to remove fat and proteins. The

aqueous phase containing HMOs is then collected.

Derivatization (Optional): To enhance detection, HMOs can be labeled with a fluorescent tag.

HPLC Separation: The prepared sample is injected into an HPLC system equipped with a

suitable column (e.g., porous graphitized carbon or amine-bonded silica) that separates the

different HMOs based on their chemical properties.

Detection: The separated HMOs are detected using a detector such as a fluorescence

detector (if derivatized) or a pulsed amperometric detector.

Quantification: The concentration of each fucosyllactose is determined by comparing its

peak area to a standard curve generated from known concentrations of purified 2'-FL and 3-

FL[10][12].
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Workflow for fucosyllactose analysis by HPLC.

5.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and specificity for the identification and quantification of HMOs.

Protocol Outline:

Sample Preparation: Similar to the HPLC protocol.
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LC Separation: The sample is separated using an LC system, often with a graphitized carbon

or HILIC column, to resolve isomeric HMOs.

Mass Spectrometry Detection: The eluting compounds are ionized and detected by a mass

spectrometer, which measures their mass-to-charge ratio.

Quantification: Quantification is typically performed using selected reaction monitoring (SRM)

or multiple reaction monitoring (MRM) for high specificity, with concentrations calculated

against a standard curve[13][14].

Regulation of Fucosyltransferase Gene Expression
The expression of FUT2 and FUT3 in the mammary gland is a complex process likely regulated

by a combination of hormonal signals and transcription factors that are active during lactation.

While the precise regulatory networks are still under investigation, several signaling pathways

are implicated.

Prolactin, a key hormone of lactation, activates the JAK/STAT5 signaling pathway, which is a

master regulator of milk protein gene expression[11][12]. It is plausible that STAT5 also

influences the transcription of fucosyltransferase genes. Estrogen and progesterone, crucial for

mammary gland development, may also play a role in regulating FUT gene expression[3][15].

Furthermore, signaling pathways such as NF-κB, which is active during lactation and involution,

have been shown to regulate fucosylation in breast cancer cells and could have a similar role in

normal mammary epithelial cells[9][13].
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Putative signaling pathways regulating FUT2 and FUT3 expression.

Conclusion
The secretion of fucosyllactose in human milk is a clear example of how maternal genetics

directly impacts the composition of this vital fluid and, consequently, the nutritional and

immunological environment of the infant. The FUT2 and FUT3 genes are the primary
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determinants of 2'-FL and 3-FL secretion, respectively. This guide has provided a

comprehensive overview of the genetic basis of this process, including quantitative data,

detailed experimental methodologies, and an exploration of the potential regulatory pathways.

Further research into the precise signaling cascades controlling fucosyltransferase expression

in the mammary gland will provide a more complete understanding of this fascinating aspect of

human milk biology and may open new avenues for personalized infant nutrition and

therapeutic interventions.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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